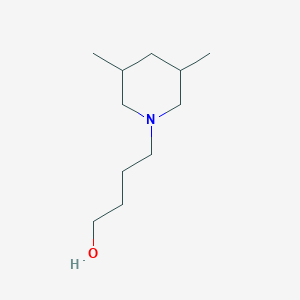
3-(1-oxo-1,3-dihidro-2H-isoindol-2-il)propanoato de metilo
Descripción general
Descripción
Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom
Aplicaciones Científicas De Investigación
Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials, including polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as a therapeutic agent.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, lenalidomide, is known to target the ubiquitin e3 ligase cereblon
Mode of Action
If it acts similarly to Lenalidomide, it might act as a ligand for ubiquitin E3 ligase cereblon, inducing the enzyme to degrade certain transcription factors . .
Biochemical Pathways
If it acts similarly to Lenalidomide, it might influence the ubiquitin-proteasome pathway, leading to the degradation of certain transcription factors . This could have downstream effects on gene expression and cellular function.
Result of Action
If it acts similarly to Lenalidomide, it might lead to the degradation of certain transcription factors, potentially influencing gene expression and cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of phthalimide with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Phthalimide and methyl acrylate.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar structure but with a different ester group.
Phthalimide Derivatives: Other derivatives of phthalimide also share structural similarities and may have comparable properties.
Uniqueness
Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propiedades
IUPAC Name |
methyl 3-(3-oxo-1H-isoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)6-7-13-8-9-4-2-3-5-10(9)12(13)15/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPLWBZUHLBQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


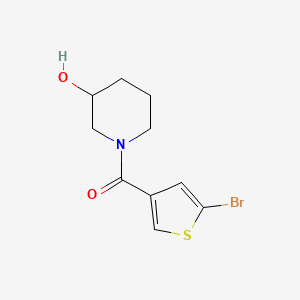
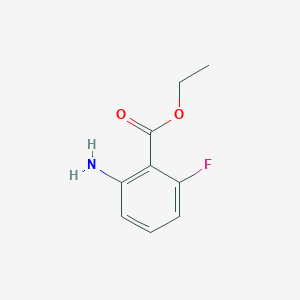



![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)
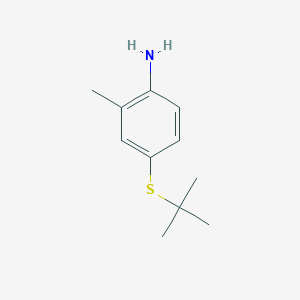

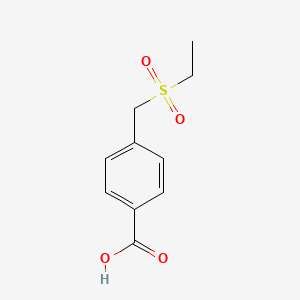
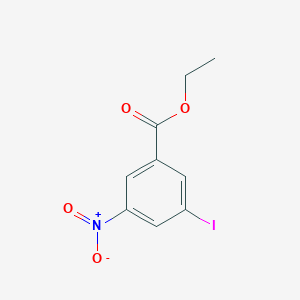
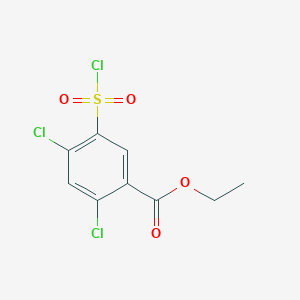
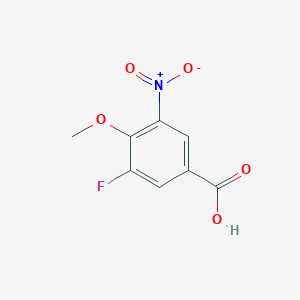
![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
